3-[(4-Butoxybenzoyl)amino]benzoic acid
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Overview
Description
3-[(4-Butoxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C18H19NO4. It is a derivative of benzoic acid, characterized by the presence of a butoxybenzoyl group and an amino group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Butoxybenzoyl)amino]benzoic acid typically involves the reaction of 4-butoxybenzoic acid with 3-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Butoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .
Scientific Research Applications
3-[(4-Butoxybenzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Butoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Butoxybenzoyl)amino]benzoic acid: A closely related compound with similar structural features.
3-Aminobenzoic acid: Shares the amino group but lacks the butoxybenzoyl group.
4-Butoxybenzoic acid: Contains the butoxybenzoyl group but lacks the amino group.
Uniqueness
3-[(4-Butoxybenzoyl)amino]benzoic acid is unique due to the presence of both the butoxybenzoyl and amino groups, which confer specific chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a versatile compound in scientific research and industrial processes .
Properties
CAS No. |
293761-92-9 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[(4-butoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-2-3-11-23-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(12-15)18(21)22/h4-10,12H,2-3,11H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
UXLJFZXXKFBVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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